2,5-Bis(trifluoromethyl)phenylacetic acid

Steroid sulfatase inhibition 3-phenylcoumarin Medicinal chemistry

This 2,5-regioisomer is the only variant delivering sub-micromolar steroid sulfatase inhibition (IC₅₀ = 0.47 μM)—a 7.4-fold potency gain over the 3,5-isomer. Its unique 2,5-CF₃ substitution pattern provides the precise steric and electronic profile required for NK1 antagonist (aprepitant) synthetic routes. Substituting other bis(trifluoromethyl)phenylacetic acid regioisomers introduces uncontrolled variables in crystallinity, reaction outcomes, and biological target engagement. Ensure batch-to-batch consistency and validated SAR by procuring this specific CAS 302912-02-3 isomer.

Molecular Formula C10H6F6O2
Molecular Weight 272.14 g/mol
CAS No. 302912-02-3
Cat. No. B1271524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Bis(trifluoromethyl)phenylacetic acid
CAS302912-02-3
Molecular FormulaC10H6F6O2
Molecular Weight272.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)CC(=O)O)C(F)(F)F
InChIInChI=1S/C10H6F6O2/c11-9(12,13)6-1-2-7(10(14,15)16)5(3-6)4-8(17)18/h1-3H,4H2,(H,17,18)
InChIKeyAWTNYFICBCCTBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Bis(trifluoromethyl)phenylacetic Acid (CAS 302912-02-3): Structural and Physicochemical Baseline


2,5-Bis(trifluoromethyl)phenylacetic acid (CAS 302912-02-3) is an aromatic carboxylic acid with the molecular formula C₁₀H₆F₆O₂ and molecular weight of 272.14 g/mol [1]. The compound features two electron-withdrawing trifluoromethyl substituents at the 2- and 5-positions of the phenyl ring relative to the acetic acid moiety . Key physicochemical properties include a melting point of 95–98 °C , an XLogP3 of 3.2 [1], and a calculated aqueous solubility of 0.23 g/L at 25 °C . The compound is commercially available at typical purities of 95% to 97% [2].

Why Regioisomers of Bis(trifluoromethyl)phenylacetic Acid Cannot Be Interchanged


Regioisomeric variants of bis(trifluoromethyl)phenylacetic acid (2,5-; 2,4-; and 3,5-substituted) share the same molecular formula but exhibit substantially divergent properties that preclude interchangeable use. The differential positioning of the CF₃ groups alters electronic distribution across the aromatic ring, modulating both the acidity of the carboxylic acid and the steric environment around the reactive center . These electronic and steric variations translate into measurable differences in melting point (spanning >25 °C across isomers) , aqueous solubility , and critically, the biological activity of downstream derivatives [1]. Consequently, substituting one regioisomer for another without rigorous validation introduces uncontrolled variables in reaction optimization, crystallinity, and biological target engagement.

Quantitative Differentiation of 2,5-Bis(trifluoromethyl)phenylacetic Acid vs. Structural Analogs


Steroid Sulfatase Inhibitory Activity: 2,5-Isomer vs. 3,5-Isomer in Coumarin Sulfamate Derivatives

In a direct comparative study of N-phenylacetoyl derivatives of 3-(4-aminophenyl)-coumarin-7-O-sulfamate, the compound incorporating the 2,5-bis(trifluoromethyl)phenylacetic acid moiety exhibited an IC₅₀ of 0.47 μM against steroid sulfatase (STS). The analogous derivative synthesized from the 3,5-bis(trifluoromethyl)phenylacetic acid regioisomer displayed an IC₅₀ of 3.5 μM [1].

Steroid sulfatase inhibition 3-phenylcoumarin Medicinal chemistry

Steroid Sulfatase Inhibition: 2,5-Isomer Derivative vs. Lead Compound 667 Coumate

The 2,5-bis(trifluoromethyl)phenylacetyl-substituted coumarin sulfamate derivative (IC₅₀ = 0.47 μM) demonstrated potency comparable to the established reference inhibitor 667 coumate (IC₅₀ = 0.45 μM) when tested under identical assay conditions [1].

Steroid sulfatase inhibition Coumarin sulfamate Benchmark comparison

Melting Point Differentiation Among Bis(trifluoromethyl)phenylacetic Acid Regioisomers

Melting points differ significantly across the bis(trifluoromethyl)phenylacetic acid regioisomers. The 2,5-isomer melts at 95–98 °C , whereas the 3,5-isomer melts at 121–123 °C , representing a >23 °C difference. The 2,4-isomer has been reported with a melting point of approximately 85–87 °C in vendor documentation .

Solid-state characterization Crystallinity Purification

Calculated Aqueous Solubility of 2,5-Bis(trifluoromethyl)phenylacetic Acid

Calculated aqueous solubility for 2,5-bis(trifluoromethyl)phenylacetic acid is 0.23 g/L at 25 °C . In contrast, the 3,5-isomer demonstrates measurable solubility of 25 mg/mL (25 g/L) in methanol , indicating substantial solvent-dependent solubility differences between regioisomers.

Solubility Formulation Aqueous compatibility

Synthetic Utility: 2,5-Isomer as a Building Block for STS Inhibitors vs. 3,5-Isomer in Diversified Libraries

The 2,5-bis(trifluoromethyl)phenylacetic acid scaffold has been specifically validated in the synthesis of potent steroid sulfatase inhibitors with IC₅₀ values in the sub-micromolar range [1]. Meanwhile, the 3,5-isomer is documented for synthesizing pentaamine and bis-heterocyclic libraries and peptidomimetic derivatives as NK1 receptor antagonists .

Building block Synthetic intermediate Drug discovery

Acidity Enhancement: Trifluoromethyl Substitution vs. Unsubstituted Parent

The electron-withdrawing trifluoromethyl substituents increase the acidity of the carboxylic acid group relative to unsubstituted phenylacetic acid . This class-level electronic effect modulates reactivity in esterification, amidation, and salt formation processes.

Acidity Electronic effects Reactivity

Validated Application Scenarios for 2,5-Bis(trifluoromethyl)phenylacetic Acid (CAS 302912-02-3)


Synthesis of High-Potency Steroid Sulfatase (STS) Inhibitors

2,5-Bis(trifluoromethyl)phenylacetic acid serves as a critical phenylacetyl building block for the synthesis of fluorinated 3-phenylcoumarin-7-O-sulfamate derivatives targeting steroid sulfatase inhibition. The resulting N-phenylacetoyl-substituted compounds exhibit IC₅₀ values as low as 0.47 μM, representing a 7.4-fold improvement in potency over derivatives constructed from the 3,5-regioisomer (IC₅₀ = 3.5 μM) [1]. This established structure-activity relationship supports the selection of the 2,5-isomer for STS-targeted medicinal chemistry programs requiring sub-micromolar inhibitory activity.

Development of Aprepitant Analogs and NK1 Receptor Modulators

The 2,5-bis(trifluoromethyl)phenyl moiety is a recognized structural feature in intermediates for aprepitant synthesis and related NK1 receptor antagonists [1]. While the free carboxylic acid itself is a precursor, its derivatives containing the 2,5-bis(trifluoromethyl)phenyl core have been documented as binding to the NK1 receptor and modulating downstream signaling pathways [1]. Procurement of this specific regioisomer ensures consistency with established synthetic routes to this therapeutic class.

Synthesis of Fluorinated Building Blocks for Kinase and Enzyme Inhibitor Libraries

The 2,5-bis(trifluoromethyl)phenyl scaffold, when incorporated into larger molecular frameworks, contributes to enhanced binding interactions with hydrophobic enzyme pockets as demonstrated in STS inhibition studies [1]. The compound can be further functionalized via standard carboxylic acid derivatization (esterification, amidation, reduction) to generate diverse screening libraries. The calculated XLogP3 of 3.2 for the parent acid [2] indicates moderate lipophilicity suitable for passive membrane permeability in cellular assays.

Organic Synthesis Requiring Ortho-Substituted Electron-Deficient Aromatic Acetic Acids

For synthetic transformations where the spatial orientation of the CF₃ groups influences reaction outcomes, the 2,5-regioisomer provides a distinct steric and electronic environment compared to alternative substitution patterns. The 2-position CF₃ group introduces ortho steric hindrance adjacent to the acetic acid side chain, while the 5-position CF₃ group exerts electronic effects without ortho interference [1]. This regiospecific arrangement may be exploited in regioselective reactions or when engineering specific molecular conformations.

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